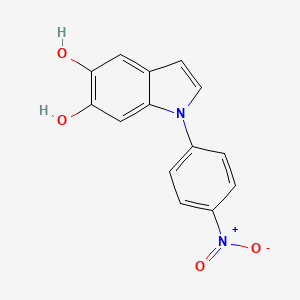
1-(4-Nitrophenyl)-1H-indole-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-1H-indole-5,6-diol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitrophenyl group and the hydroxyl groups on the indole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-1H-indole-5,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrophenylhydrazine and indole-5,6-dione.
Condensation Reaction: The 4-nitrophenylhydrazine is reacted with indole-5,6-dione under acidic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens.
Scientific Research Applications
1-(4-Nitrophenyl)-1H-indole-5,6-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-1H-indole-5,6-diol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole nucleus can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting biological effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-indole-5,6-diol can be compared with other indole derivatives such as:
1-(4-Nitrophenyl)-1H-indole-2,3-diol: Similar structure but different positions of hydroxyl groups.
1-(4-Aminophenyl)-1H-indole-5,6-diol: Similar structure but with an amino group instead of a nitro group.
1-(4-Methoxyphenyl)-1H-indole-5,6-diol: Similar structure but with a methoxy group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H10N2O4 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-(4-nitrophenyl)indole-5,6-diol |
InChI |
InChI=1S/C14H10N2O4/c17-13-7-9-5-6-15(12(9)8-14(13)18)10-1-3-11(4-2-10)16(19)20/h1-8,17-18H |
InChI Key |
DUNJMOYWTORRDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=CC(=C(C=C32)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















